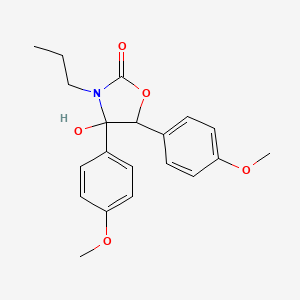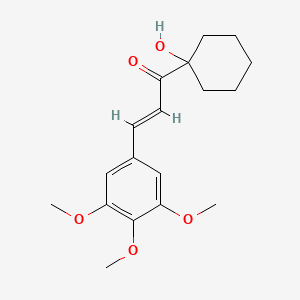![molecular formula C13H17Cl3O2 B11073118 7,7-Dimethylbicyclo[2.2.1]hept-2-yl 3,4,4-trichlorobut-3-enoate](/img/structure/B11073118.png)
7,7-Dimethylbicyclo[2.2.1]hept-2-yl 3,4,4-trichlorobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-DIMETHYLBICYCLO[221]HEPT-2-YL 3,4,4-TRICHLORO-3-BUTENOATE is a complex organic compound characterized by its bicyclic structure and multiple chlorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYLBICYCLO[2.2.1]HEPT-2-YL 3,4,4-TRICHLORO-3-BUTENOATE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 7,7-dimethylbicyclo[2.2.1]hept-2-yl acetate with trichloroacetic acid under controlled conditions to introduce the trichloro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7,7-DIMETHYLBICYCLO[2.2.1]HEPT-2-YL 3,4,4-TRICHLORO-3-BUTENOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical processes.
Scientific Research Applications
7,7-DIMETHYLBICYCLO[2.2.1]HEPT-2-YL 3,4,4-TRICHLORO-3-BUTENOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7-DIMETHYLBICYCLO[2.2.1]HEPT-2-YL 3,4,4-TRICHLORO-3-BUTENOATE involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The trichloro group can also participate in various chemical interactions, contributing to the compound’s overall reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethylbicyclo[2.2.1]hept-2-yl acetate: Shares a similar bicyclic structure but lacks the trichloro group.
7,7-Dimethylbicyclo[2.2.1]hept-2-yl methanesulfonyl chloride: Contains a methanesulfonyl group instead of the trichloro group.
7,7-Dimethylbicyclo[2.2.1]hept-2-yl methanamine hydrochloride: Features an amine group, offering different reactivity and applications.
Uniqueness
The presence of the trichloro group in 7,7-DIMETHYLBICYCLO[22
Properties
Molecular Formula |
C13H17Cl3O2 |
|---|---|
Molecular Weight |
311.6 g/mol |
IUPAC Name |
(7,7-dimethyl-2-bicyclo[2.2.1]heptanyl) 3,4,4-trichlorobut-3-enoate |
InChI |
InChI=1S/C13H17Cl3O2/c1-13(2)7-3-4-8(13)10(5-7)18-11(17)6-9(14)12(15)16/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
UUPMCMPUNQKSFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1C(C2)OC(=O)CC(=C(Cl)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B11073037.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B11073039.png)
![N-(4-fluorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide](/img/structure/B11073041.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B11073050.png)
![Ethyl 6-[4-(ethoxycarbonyl)piperazin-1-yl]-5,7-difluorobenzimidazo[1,2-a]pyrazolo[1,5-c]quinazoline-3-carboxylate](/img/structure/B11073062.png)
![1-[(1-phenylethoxy)methyl]-5-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11073068.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11073076.png)

![methyl 2-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11073088.png)
![6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11073095.png)
![Ethyl 4-amino-3-[(4-chlorophenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B11073097.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11073098.png)


